4-(1-adamantyl)-6-hydrazino-1,3,5-trazin-2-amine
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Overview
Description
4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives The incorporation of the adamantyl group into various chemical structures often enhances their biological activity and stability
Preparation Methods
The synthesis of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with hydrazine derivatives to introduce the hydrazinyl group. The final step involves the formation of the triazine ring through cyclization reactions under specific conditions, such as the use of strong acids or bases .
Chemical Reactions Analysis
4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Cyclization: The triazine ring can undergo cyclization reactions under specific conditions, forming different cyclic structures.
Scientific Research Applications
4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The adamantyl group enhances the lipophilicity and stability of drug molecules, making this compound a valuable scaffold for drug design.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the hydrazinyl and triazine moieties interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-(1-Adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine can be compared with other adamantane derivatives, such as:
1-Adamantylamine: Known for its antiviral properties, particularly against influenza.
1-Adamantylcarboxylic acid: Used in the synthesis of various pharmaceuticals.
1-Adamantylmethanol: Employed in the production of advanced materials and as a chemical intermediate.
Properties
IUPAC Name |
4-(1-adamantyl)-6-hydrazinyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c14-11-16-10(17-12(18-11)19-15)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6,15H2,(H3,14,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGVOBDLHVFDRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NC(=N4)NN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381941 |
Source
|
Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-75-8 |
Source
|
Record name | 4-Hydrazinyl-6-(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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